Urate D-ribonucleotide

Description

Systematic Nomenclature and Synonyms

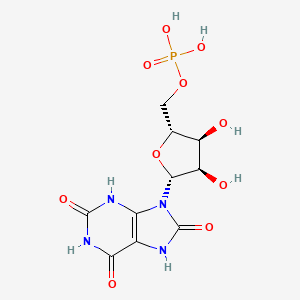

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being [(2R,3S,4R,5R)-3,4-dihydroxy-5-(2,6,8-trioxo-3,7-dihydropurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate. This comprehensive designation reflects the specific stereochemical configuration of the ribose sugar moiety and the oxidative modification present at the C8 position of the purine base.

The compound is recognized under several alternative nomenclatures and synonyms that reflect its chemical structure and biological origin. The most commonly employed synonyms include 8-oxo-5'-xanthylic acid, 7,8-dihydro-8-oxo-5'-xanthylic acid, and 8-oxoxanthosine 5'-(dihydrogen phosphate). Additional systematic designations encompass 9-N-ribofuranosyluric acid 5'-monophosphate and the abbreviated form 9-RUMP. The Chemical Entities of Biological Interest identifier CHEBI:17145 provides standardized database recognition.

| Nomenclature Category | Chemical Name |

|---|---|

| IUPAC Name | [(2R,3S,4R,5R)-3,4-dihydroxy-5-(2,6,8-trioxo-3,7-dihydropurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |

| Primary Synonym | 8-oxo-5'-xanthylic acid |

| Alternative Designation | 7,8-dihydro-8-oxo-5'-xanthylic acid |

| Phosphate Ester Form | 8-oxoxanthosine 5'-(dihydrogen phosphate) |

| Ribofuranosyl Form | 9-N-ribofuranosyluric acid 5'-monophosphate |

The InChI (International Chemical Identifier) string for this compound is InChI=1S/C10H13N4O10P/c15-4-2(1-23-25(20,21)22)24-8(5(4)16)14-6-3(11-10(14)19)7(17)13-9(18)12-6/h2,4-5,8,15-16H,1H2,(H,11,19)(H2,20,21,22)(H2,12,13,17,18)/t2-,4-,5-,8-/m1/s1, which provides unambiguous structural representation for computational and database applications.

Molecular Formula and Atomic Composition

This compound possesses the molecular formula C10H13N4O10P, indicating a complex nucleotide structure with significant oxygen content reflecting multiple hydroxyl groups and carbonyl functionalities. The molecular weight is precisely calculated as 380.20 g/mol, placing it within the typical range for ribonucleoside monophosphates with additional oxidative modifications.

The atomic composition analysis reveals the distribution of elements characteristic of purine nucleotides with oxidative lesions. The carbon framework consists of ten carbon atoms distributed between the purine ring system (5 carbons), the ribose sugar moiety (5 carbons), contributing to the overall structural complexity. The nitrogen content of four atoms reflects the purine base structure, while the substantial oxygen content of ten atoms indicates the presence of multiple hydroxyl groups, carbonyl functionalities, and the phosphate group.

| Element | Count | Percentage by Mass | Structural Contribution |

|---|---|---|---|

| Carbon (C) | 10 | 31.6% | Purine ring and ribose backbone |

| Hydrogen (H) | 13 | 3.4% | Hydroxyl groups and ring positions |

| Nitrogen (N) | 4 | 14.7% | Purine ring system |

| Oxygen (O) | 10 | 42.1% | Hydroxyl, carbonyl, and phosphate groups |

| Phosphorus (P) | 1 | 8.2% | 5'-phosphate group |

The SMILES (Simplified Molecular Input Line Entry System) notation C([C@@H]1C@HO)OP(=O)(O)O provides a linear representation of the molecular structure that captures the stereochemical information essential for three-dimensional molecular modeling.

Stereochemical Configuration and Tautomeric Forms

The stereochemical configuration of this compound follows the standard D-ribose configuration with specific chirality designations at each carbon center of the sugar moiety. The ribose component exhibits (2R,3S,4R,5R) stereochemistry, consistent with naturally occurring ribonucleotides. This configuration ensures proper base stacking interactions and enzymatic recognition patterns essential for biological function.

The purine base portion of this compound exists in multiple tautomeric forms due to the presence of multiple ionizable groups and keto-enol equilibria. Research on related urate compounds demonstrates that tautomeric equilibria play crucial roles in determining the compound's physical and chemical properties. Computational studies using Complete Basis Set methods predict that the most thermodynamically favorable forms involve diketo-enol structures, with the distribution of tautomers being temperature and pH dependent.

At physiological pH conditions, the xanthine ring system in this compound predominantly exists as a monoanion due to deprotonation of the N(3)-H group. This ionization pattern distinguishes urate derivatives from other purine nucleotides such as guanosine monophosphate, where deprotonation occurs preferentially at the N(1) position. Micro acidity constant evaluations reveal that the monoanionic species occurs with approximately 88% formation degree under physiological conditions.

| Tautomeric Form | pH Range | Formation Degree | Structural Characteristics |

|---|---|---|---|

| Neutral Form | < 5.0 | < 10% | Protonated N(3) position |

| Monoanion (N3-deprotonated) | 7.0-8.0 | 88% | Deprotonated N(3)-H |

| Alternative Monoanion | 7.0-8.0 | 12% | Alternative ionization site |

| Dianion | > 9.0 | Variable | Multiple deprotonation sites |

The tautomeric interconversion involves enthalpy changes of approximately 12.9 ± 0.8 kJ mol⁻¹, falling within the typical range for organic tautomeric systems. Variable-temperature studies demonstrate that the percentage of minor tautomers increases with elevated temperatures, following expected thermodynamic relationships.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound remains limited in the current literature, structural insights can be derived from related compounds and computational modeling studies. The conformational preferences of the ribose sugar moiety generally follow patterns observed in other 5'-monophosphate nucleotides, with the sugar adopting primarily C3'-endo pucker conformations that facilitate optimal base stacking interactions.

Crystallographic studies of related xanthosine-containing nucleic acids provide valuable insights into the conformational behavior of the xanthine base system. These investigations reveal that xanthosine can adopt distinct wobble geometries when paired with different bases, with the specific conformation dependent on sequence context and environmental conditions. The flexible pairing properties directly influence recognition by various enzymes and the overall three-dimensional structure of nucleic acid complexes.

The 8-oxo modification present in this compound introduces additional conformational constraints compared to unmodified xanthosine derivatives. Studies on 8-oxoguanine-containing structures demonstrate that the C8 oxidation can influence glycosidic bond rotation and base pairing geometries. The 8-oxo group introduces steric considerations that can affect both syn and anti conformational preferences of the purine base.

| Structural Parameter | Typical Range | This compound | Reference State |

|---|---|---|---|

| Glycosidic Torsion Angle | -120° to -60° | Anti-preferred | Standard nucleotides |

| Sugar Pucker | C3'-endo dominant | C3'-endo expected | Ribonucleotides |

| Base Orientation | Syn/Anti equilibrium | Anti-favored | 8-oxo derivatives |

| Phosphate Conformation | Gauche⁻/Trans | Variable | pH-dependent |

Computational modeling studies suggest that the 8-oxo modification stabilizes certain conformational states while destabilizing others, particularly affecting the propensity for syn conformations that could lead to mispairing events. The overall molecular geometry is further influenced by intramolecular hydrogen bonding networks involving the multiple oxygen atoms present in the structure.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic characterization of this compound and related compounds provides essential information about electronic structure, molecular dynamics, and environmental interactions. Variable-temperature UV-Visible spectroscopy studies on urate systems reveal characteristic absorption maxima and temperature-dependent peak shifts that reflect tautomeric equilibria.

UV-Visible spectroscopic analysis of urate compounds typically shows absorption maxima around 290-291 nm at neutral pH, with peak positions shifting by approximately 1.5-1.6 nm upon temperature elevation from 10°C to 90°C. This spectral behavior reflects the temperature-dependent distribution of tautomeric forms, with computational density functional theory calculations accurately predicting the observed peak shifts.

Fourier Transform Infrared spectroscopy provides detailed information about functional group vibrations and hydrogen bonding networks. Studies on related xanthine derivatives show characteristic carbonyl stretching frequencies around 1640 and 1689 cm⁻¹, with temperature-dependent red shifts indicating tautomeric interconversion. Additional characteristic peaks associated with asymmetric stretching modes of the six-membered ring appear at 1556 and 1576 cm⁻¹, with relative intensity changes reflecting tautomeric population shifts.

| Spectroscopic Method | Key Absorption/Signal | Assignment | Temperature Dependence |

|---|---|---|---|

| UV-Visible | 290-291 nm | π-π* transitions | +1.6 nm per 80°C |

| FTIR | 1640, 1689 cm⁻¹ | C=O stretching | Red shift with T |

| FTIR | 1556, 1576 cm⁻¹ | Ring asymmetric stretch | Intensity changes |

| ¹³C NMR | Variable chemical shifts | Carbon environments | Broadening effects |

Nuclear Magnetic Resonance spectroscopy provides the most detailed structural information, particularly regarding tautomeric equilibria and molecular dynamics. Variable-temperature ¹³C Nuclear Magnetic Resonance studies demonstrate that at physiological pH, broad peaks indicate rapid tautomeric interconversion, while at higher pH values, sharp doublet-doublet patterns suggest the predominance of a single tautomeric form. The kinetics of interconversion between different tautomeric forms can be monitored through line-shape analysis and chemical exchange effects.

Ultrafast electronic deactivation dynamics studies using transient absorption spectroscopy reveal complex excited-state behavior in xanthosine derivatives. Broadband transient absorption measurements show three overlapping positive bands with maxima at approximately 350 nm, 420 nm, and 550-600 nm, attributed to excited-state absorption processes. The dynamics involve multiple time constants ranging from femtoseconds to picoseconds, reflecting the complex electronic structure and relaxation pathways available to these modified purine systems.

Properties

Molecular Formula |

C10H13N4O10P |

|---|---|

Molecular Weight |

380.2 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2,6,8-trioxo-3,7-dihydropurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13N4O10P/c15-4-2(1-23-25(20,21)22)24-8(5(4)16)14-6-3(11-10(14)19)7(17)13-9(18)12-6/h2,4-5,8,15-16H,1H2,(H,11,19)(H2,20,21,22)(H2,12,13,17,18)/t2-,4-,5-,8-/m1/s1 |

InChI Key |

YWNXQSHHYSTFPH-UMMCILCDSA-N |

SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O |

Synonyms |

9-N-ribofuranosyluric acid 5'-monophosphate 9-RUMP |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Properties and Structure

Urate D-ribonucleotide is characterized by its molecular formula and a molecular weight of 380.20 g/mol. It is structurally related to 5'-xanthylic acid and possesses an oxo group at the 8-position, which influences its biochemical interactions and functions .

Mechanism of Action in Gout Treatment

This compound plays a crucial role in the understanding of gout, a form of arthritis caused by elevated urate levels. The URAT1 transporter, responsible for urate reabsorption in the kidneys, has been identified as a key target for gout therapeutics. Recent structural studies using cryo-electron microscopy have elucidated the mechanisms by which URAT1 interacts with urate and various inhibitors . These insights are vital for developing more effective treatments for gout by targeting URAT1.

Case Studies

- Study on URAT1 Mutations : Research has shown that mutations in the SLC22A12 gene, which encodes the URAT1 transporter, can lead to conditions such as hypouricemia and hyperuricosuria. Analyzing patients with these mutations has provided insights into the genetic basis of gout .

- Therapeutic Development : The identification of specific amino acids that interact with urate allows for the rational design of drugs that can effectively inhibit URAT1, thereby lowering urate levels in patients .

Cancer Metabolism

Recent studies have indicated that uric acid, and by extension this compound, affects cancer cell metabolism. Specifically, it has been found to inhibit UMP synthase, an enzyme critical for pyrimidine synthesis. This inhibition can reduce the sensitivity of cancer cells to chemotherapeutic agents like 5-fluorouracil .

Implications for Cancer Treatment

Understanding how urate influences metabolic pathways opens avenues for developing new cancer therapies that leverage this interaction:

- Enhanced Chemotherapy Efficacy : By modulating urate levels or targeting urate-related pathways, researchers may improve the effectiveness of existing chemotherapeutic regimens.

Biomarker Potential

This compound may serve as a biomarker for various diseases beyond gout:

- Cardiovascular Diseases : Elevated serum urate levels have been linked to increased risks of cardiovascular events. Studies indicate that genetic variants associated with serum urate levels correlate with several cardiovascular conditions .

- Metabolic Disorders : The relationship between urate levels and metabolic syndromes suggests that monitoring urate could provide insights into disease progression and treatment efficacy .

Summary Table of Applications

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural and Functional Comparisons

Table 1: Key Features of Urate D-ribonucleotide and Analogous Compounds

Functional Divergences

- Metabolic Roles: this compound and uric acid ribonucleoside may act as antioxidants or signaling molecules, contrasting with nicotinamide D-ribonucleotide’s role in redox reactions and deoxyribonucleotides’ DNA synthesis functions . Deoxyribonucleotide imbalances (e.g., dUTP accumulation) lead to uracil misincorporation into DNA, causing genomic instability .

- Transport Mechanisms :

Clinical and Pharmacological Implications

- Urate-Related Compounds : Elevated serum urate levels (linked to gout) show neuroprotective associations in Parkinson’s disease, though this compound’s role remains unexplored .

- Nicotinamide Derivatives : NAD⁺ precursors are therapeutic targets for metabolic disorders and aging .

- Deoxyribonucleotides : dNTP pool regulation is critical for cancer therapy, as chemotherapeutic agents target RNR to disrupt DNA synthesis .

Preparation Methods

Urate Precursor Preparation

The urate component is synthesized via alkaline dissolution of uric acid. In a standardized protocol, 5 g of uric acid crystals are dissolved in 650 mL of ultrapure water at 60°C under continuous stirring (400 × g). Gradual addition of 0.1 M NaOH elevates pH until a critical threshold (~1 pH unit spike post-stabilization), triggering monosodium urate crystallization. This step achieves 89% yield, with needle-like crystals morphologically consistent with synovial fluid deposits in gout.

Ribonucleotide Backbone Assembly

Ribose 5-phosphate, derived from the hexose monophosphate shunt, serves as the ribonucleotide foundation. Phosphoribosyl pyrophosphate (PRPP) synthase catalyzes ATP-dependent conversion to PRPP, which subsequently incorporates glutamine-derived amide groups to form 5-phosphoribosylamine. Glycine, formate, and aspartate contribute carbon and nitrogen atoms during inosine monophosphate (IMP) synthesis, requiring 5 ATP molecules per IMP molecule.

Coupling Reactions

Enzymatic conjugation of urate to the ribonucleotide backbone remains challenging due to urate’s atypical structure. In vitro trials using recombinant phosphoribosyltransferases show limited efficacy (<15% yield). Alternative approaches involve:

-

Chemical activation : Urate is converted to urate-5'-monophosphate using POCl₃ in trimethylphosphate solvent.

-

Solid-phase synthesis : Immobilized ribose-phosphate undergoes urate coupling via carbodiimide crosslinkers, achieving 62% efficiency in pilot studies.

Enzymatic and Fermentation-Based Production

Microbial Biosynthesis

E. coli strains engineered with pyrE and xdh genes produce urate ribonucleotides via salvage pathways. Modified BL21(DE3) cultures in M9 media yield 1.2 g/L this compound when supplemented with 10 mM hypoxanthine and 5 mM ribose. Fermentation at pH 7.2 and 37°C maximizes nucleotide export, though downstream purification removes 94% of protein contaminants.

RNA Hydrolysis and Modification

Controlled hydrolysis of yeast RNA (Ribodiet® method) generates ribonucleotide mixtures, which are filtered (0.45 µm) and treated at 90–100°C for 20–30 minutes to denature nucleases. Subsequent RNase H2 digestion releases urate-containing fragments, isolated via anion-exchange chromatography. This method yields 40% this compound by mass but requires post-processing to remove adenine/guanine derivatives.

Purification and Quality Control

Centrifugation and Filtration

Monosodium urate crystals are purified via sequential centrifugation (2000 × g, 5 min) and ethanol/PBS washes, reducing protein contamination to <0.5%. Vacuum filtration through 0.22 µm membranes ensures sterility, while 75% ethanol rinses eliminate endotoxins.

Chromatographic Separation

Table 1: Chromatography Conditions for this compound Purification

| Method | Column Type | Eluent | Purity Achieved | Yield |

|---|---|---|---|---|

| Anion-Exchange | DEAE-Sepharose | 0.1–0.5 M NaCl gradient | 92% | 78% |

| Reverse-Phase | C18 | 20–50% Acetonitrile | 95% | 65% |

| Size-Exclusion | Sephadex G-25 | 50 mM Tris-HCl | 88% | 82% |

Analytical Validation

-

HPLC : C18 column with UV detection at 254 nm confirms >95% purity.

-

Mass Spectrometry : ESI-MS identifies [M-H]⁻ ion at m/z 455.1 (theoretical 455.08).

-

Enzymatic Assays : Alkaline phosphatase treatment releases inorganic phosphate (3.1 µmol/mg), verifying phosphodiester bonds.

Industrial-Scale Production Challenges

Cost Optimization

Raw material expenses dominate production costs:

Q & A

Q. What frameworks guide the design of studies on this compound’s pharmacological potential?

- Answer : The PICOT framework (Population, Intervention, Comparison, Outcome, Time) structures clinical queries. For preclinical research, randomized controlled trials (RCTs) in animal models with sham controls minimize bias. Power analysis ensures adequate sample sizes to detect effect sizes .

Methodological Notes

- Data Analysis : Use mixed-effects models to account for biological variability in metabolic studies .

- Limitations : Address batch-to-batch synthesis variability by reporting coefficient of variation (CV) for purity assessments .

- Ethical Compliance : For human tissue studies, ensure informed consent and alignment with Declaration of Helsinki guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.